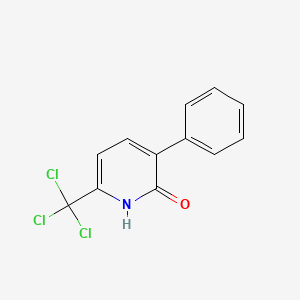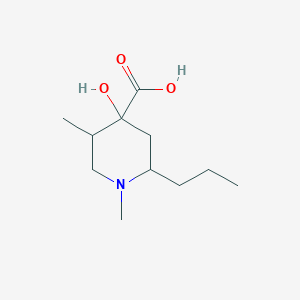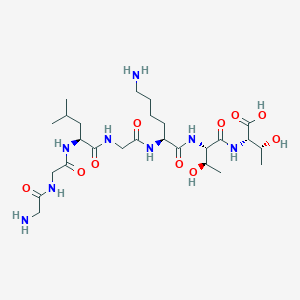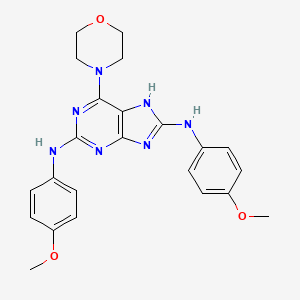![molecular formula C6H16NO4P B12517393 Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester CAS No. 653580-15-5](/img/structure/B12517393.png)
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a [1-(hydroxyamino)-2-methylpropyl] moiety and esterified with two methyl groups. This compound is part of the broader class of phosphonates, which are known for their stability and diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst like methyl iodide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Explored for its potential use in drug design, particularly as inhibitors of enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants
Wirkmechanismus
The mechanism of action of phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester involves its interaction with molecular targets such as enzymes that recognize phosphate groups. The compound can act as a competitive inhibitor by mimicking the structure of natural phosphate substrates, thereby blocking the active site of the enzyme and preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, [1-(hydroxyamino)-2-(phenylmethoxy)ethyl]-, diethyl ester .
- Dimethyl methylphosphonate .
- Nitrilotris(methylenephosphonic acid) .
Uniqueness
Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester is unique due to its specific [1-(hydroxyamino)-2-methylpropyl] moiety, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specialized applications where its specific structural features are advantageous .
Eigenschaften
CAS-Nummer |
653580-15-5 |
|---|---|
Molekularformel |
C6H16NO4P |
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
N-(1-dimethoxyphosphoryl-2-methylpropyl)hydroxylamine |
InChI |
InChI=1S/C6H16NO4P/c1-5(2)6(7-8)12(9,10-3)11-4/h5-8H,1-4H3 |
InChI-Schlüssel |
VNXZDLZJPHGELA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(NO)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)

![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)






![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)


